molecular formula C12H16O5 B3849304 2-(4-Methylphenoxy)oxane-3,4,5-triol

2-(4-Methylphenoxy)oxane-3,4,5-triol

Cat. No.: B3849304
M. Wt: 240.25 g/mol
InChI Key: OPQNWXQQJCIOBW-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)oxane-3,4,5-triol is a carbohydrate derivative featuring a six-membered oxane ring substituted with three hydroxyl groups (at positions 3, 4, and 5) and a 4-methylphenoxy group at position 2. The 4-methylphenoxy substituent distinguishes it from other glycosides and phenolic derivatives, influencing its physicochemical behavior and interactions with biological targets .

Properties

IUPAC Name

2-(4-methylphenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(13)6-16-12/h2-5,9-15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNWXQQJCIOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)oxane-3,4,5-triol typically involves the reaction of 4-methylphenol with an appropriate oxane derivative. One common method is the nucleophilic substitution reaction where 4-methylphenol reacts with an oxane derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core oxane-triol structure with several derivatives, differing primarily in substituent groups. Key structural analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
2-(4-Methylphenoxy)oxane-3,4,5-triol 4-Methylphenoxy at position 2 ~296.3 (estimated) Potential antibacterial activity*
α-Arbutin 4-Hydroxyphenoxy at position 6 272.25 Tyrosinase substrate; skin depigmenting agent
β-Arbutin 4-Hydroxyphenoxy at position 6 (6S stereoisomer) 272.25 Natural glycoside; similar depigmenting use
(4-Nitrophenyl)methyl-β-D-glucopyranoside 4-Nitrophenylmethoxy at position 6 315.28 Antimicrobial, antioxidant properties
2-Ethyl-6-(4-methylphenoxy)oxane-3,4,5-triol Ethyl at position 2, 4-methylphenoxy at position 6 ~324.3 (estimated) Identified in leaf extracts; unconfirmed antibacterial activity

Notes:

  • The nitro group in the 4-nitrophenyl derivative () increases electron-withdrawing effects, possibly enhancing antimicrobial activity .
  • Stereochemistry : α- and β-arbutin differ in the stereochemistry of the glycosidic bond, affecting enzymatic recognition and metabolic stability .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in α/β-arbutin improves water solubility, whereas the 4-methylphenoxy group in the target compound may reduce it, favoring organic solvents.
  • Stability: Glycosidic bonds in arbutins are susceptible to enzymatic hydrolysis, whereas the methylphenoxy group in the target compound may confer greater resistance to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenoxy)oxane-3,4,5-triol
Reactant of Route 2
2-(4-Methylphenoxy)oxane-3,4,5-triol

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